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Abstract

SHR5428 is a potent and selective, noncovalent inhibitor of Cyclin-Dependent Kinase 7
(CDK7). CDKY is a critical regulator of two fundamental cellular processes: cell cycle
progression and transcription. As a key component of the Transcription Factor IIH (TFIIH)
complex, CDK7 plays a pivotal role in the initiation of transcription by phosphorylating the C-
terminal domain (CTD) of RNA Polymerase Il (Pol Il). This phosphorylation is essential for
promoter clearance and the transition into productive elongation. By inhibiting CDK7, SHR5428
offers a promising therapeutic strategy for cancers that are dependent on high levels of
transcriptional activity, often termed "transcriptionally addicted" cancers. This document
provides an in-depth technical guide on the role of SHR5428 in transcription control,
summarizing key preclinical data, outlining relevant experimental protocols, and visualizing the
underlying molecular pathways.

Introduction to SHR5428 and its Target: CDK7

Cyclin-Dependent Kinase 7 (CDK7) is a serine/threonine kinase that, in complex with Cyclin H
and MAT1, forms the CDK-Activating Kinase (CAK) complex. The CAK complex is responsible
for the activating phosphorylation of several other CDKs, thereby regulating cell cycle
progression.[1] Crucially, CDK7 is also an integral subunit of the general transcription factor
TFIIH.[1] In this context, CDK7's primary role is to phosphorylate the C-terminal domain (CTD)
of the largest subunit of RNA Polymerase Il (Rpbl). This phosphorylation, particularly at serine
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5 (Serb) and serine 7 (Ser7) of the heptapeptide repeats of the CTD, is a critical step for the
initiation of transcription, promoter escape, and the recruitment of RNA processing factors.[2][3]

SHR5428 has been identified as a potent, selective, and orally active noncovalent inhibitor of
CDK7.[3][4] Its mechanism of action is centered on the direct inhibition of CDK7's kinase
activity, which in turn disrupts the normal process of transcription, leading to cell cycle arrest
and apoptosis in cancer cells.[2][3] Preclinical studies have demonstrated its efficacy in models
of triple-negative breast cancer (TNBC).[4][5]

Quantitative Preclinical Data for SHR5428

The following tables summarize the key quantitative data from preclinical studies of SHR5428,
highlighting its potency, cellular activity, and in vivo efficacy.

Table 1: In Vitro Potency and Cellular Activity of SHR5428

Parameter Value Cell Line/[Enzyme Reference
CDK7 IC50 2.3nM Recombinant CDK7 [3114]
Cellular IC50 6.6 nM MDA-MB-468 (TNBC)  [3][4]

Table 2: In Vivo Efficacy of SHR5428 in an HCC70 Xenograft Model

Tumor Growth
Dosage (Oral, q.d.) . Mouse Model Reference
Inhibition (TGI)

HCC70 (TNBC)
3 mg/kg 39% [4]
Xenograft

HCC70 (TNBC)
10 mg/kg 61% [4]
Xenograft

HCC70 (TNBC)
30 mg/kg 83% [4]
Xenograft

Table 3: Pharmacokinetic Parameters of SHR5428 in Preclinical Species
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. Dose Cmax AUC Referenc
Species t1/2 (h) F (%)
(Oral) (ng/mL) (ng-h/imL)
Mouse 2 mg/kg 116 139 0.7 32 [4]
Rat 2 mglkg 120 556 2.6 44 [4]
Dog 2 mg/kg 543 4101 4.9 92 [4]

Signaling Pathway and Mechanism of Action

SHR5428's primary mechanism of action is the inhibition of CDK7, a central node in the
regulation of transcription. The following diagram illustrates the signaling pathway affected by
SHR5428.
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Caption: Mechanism of SHR5428 in inhibiting transcription.

Key Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of SHR5428 are not publicly
available. However, the following sections provide representative protocols for the key assays

used to characterize CDKY inhibitors.
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CDKY7 Kinase Assay (In Vitro)

This protocol is a representative example based on commercially available kinase assay Kits.

Objective: To determine the in vitro inhibitory activity of SHR5428 against CDK7.

Materials:

Recombinant human CDK7/Cyclin H/MAT1 complex

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgClz, 1 mM EGTA, 2 mM DTT,
0.01% Tween-20)

ATP

CDKY substrate (e.g., a peptide containing the YSPTSPS consensus sequence)

SHR5428 (serially diluted)

ADP-GIlo™ Kinase Assay Kit (Promega) or similar

384-well white plates

Plate reader capable of luminescence detection

Procedure:

Prepare serial dilutions of SHR5428 in DMSO and then dilute in kinase assay buffer.

Add 2.5 pL of the diluted SHR5428 or vehicle control (DMSO) to the wells of a 384-well
plate.

Add 2.5 pL of the CDK7 enzyme solution to each well.

Initiate the kinase reaction by adding 5 pL of a solution containing the substrate and ATP (at
a concentration near the Km for ATP).

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
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» Stop the reaction and measure the amount of ADP produced by following the manufacturer's
protocol for the ADP-Glo™ assay.

» Plot the luminescence signal against the logarithm of the SHR5428 concentration and fit the
data to a four-parameter logistic equation to determine the IC50 value.

Cell Proliferation Assay (In Vitro)

This protocol describes a typical method for assessing the effect of a compound on cancer cell
proliferation.

Objective: To determine the IC50 of SHR5428 in a cancer cell line (e.g., MDA-MB-468).
Materials:

MDA-MB-468 cells

Complete growth medium (e.g., DMEM with 10% FBS)

SHR5428 (serially diluted)

96-well clear-bottom black plates

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

Plate reader capable of luminescence detection

Procedure:

o Seed MDA-MB-468 cells in a 96-well plate at a density of 5,000 cells per well and allow them
to adhere overnight.

e Treat the cells with a serial dilution of SHR5428 or vehicle control.

e Incubate the cells for 72 hours at 37°C in a 5% CO: incubator.

» Allow the plate to equilibrate to room temperature.

o Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
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Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

Measure the luminescence using a plate reader.

Calculate the percentage of cell viability relative to the vehicle-treated control and determine
the IC50 value.

Western Blot for RNA Polymerase Il CTD
Phosphorylation

This protocol is used to directly assess the effect of SHR5428 on its target in a cellular context.

Objective: To measure the levels of phosphorylated RNA Polymerase Il CTD in cells treated
with SHR5428.

Materials:

Cancer cell line (e.g., MDA-MB-468)

 SHR5428

 Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

o BCA protein assay kit

o SDS-PAGE gels and running buffer

¢ Transfer buffer and nitrocellulose or PVDF membranes

» Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

e Primary antibodies:

o Anti-RNA Polymerase Il CTD repeat YSPTSPS (total Rpb1l)

o Anti-phospho-RNA Polymerase Il CTD (Ser5)
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o Anti-phospho-RNA Polymerase Il CTD (Ser2)

o Anti-Actin or GAPDH (loading control)

e HRP-conjugated secondary antibodies
e Enhanced chemiluminescence (ECL) substrate
e Imaging system

Procedure:

Treat cells with varying concentrations of SHR5428 for a specified time (e.g., 6 hours).

e Lyse the cells and quantify the protein concentration.

o Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

» Block the membrane and incubate with the primary antibodies overnight at 4°C.

e Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
e Wash the membrane again and apply the ECL substrate.

o Capture the chemiluminescent signal using an imaging system.

o Quantify the band intensities and normalize to the loading control.
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Caption: Workflow for Western blot analysis of CDK?7 inhibition.
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Xenograft Tumor Model (In Vivo)

This is a generalized protocol for establishing and evaluating the efficacy of a compound in a
xenograft model.

Objective: To assess the anti-tumor efficacy of SHR5428 in a mouse model.
Materials:

e Immunocompromised mice (e.g., NOD-SCID or athymic nude mice)

e HCC70 human breast cancer cells

o Matrigel (optional)

o SHR5428 formulated for oral administration

e Vehicle control

 Calipers for tumor measurement

Procedure:

e Subcutaneously inject a suspension of HCC70 cells (e.g., 5 x 10° cells in 100 uL of PBS,
potentially mixed with Matrigel) into the flank of each mouse.

e Monitor the mice for tumor growth.

e Once tumors reach a palpable size (e.g., 100-200 mm3), randomize the mice into treatment
and control groups.

o Administer SHR5428 (e.g., 3, 10, 30 mg/kg) or vehicle control orally once daily (g.d.).

o Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using
the formula: (Length x Width?)/2.

» Monitor the body weight of the mice as an indicator of toxicity.
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e At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,
pharmacodynamic studies).

e Calculate the Tumor Growth Inhibition (TGI) for each treatment group.

Conclusion and Future Directions

SHR5428 is a promising selective CDK7 inhibitor with demonstrated preclinical activity in
models of triple-negative breast cancer. Its mechanism of action, through the inhibition of
transcriptional regulation, provides a strong rationale for its development as a therapeutic agent
for cancers that are highly dependent on the expression of oncogenic transcription factors.
Further investigation is warranted to fully elucidate the spectrum of its anti-cancer activity and
to explore its potential in combination with other targeted therapies. As of the latest available
information, there are no public records of SHR5428 entering clinical trials. Continued
monitoring of its development progress is recommended for those in the field of oncology drug
development.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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